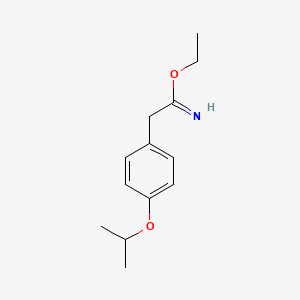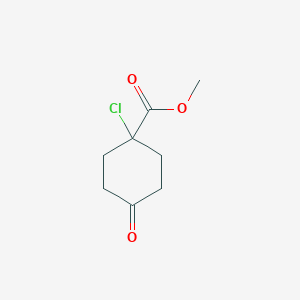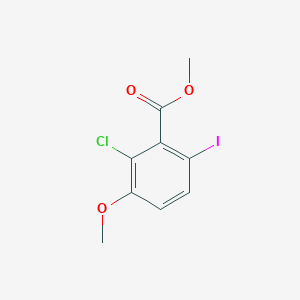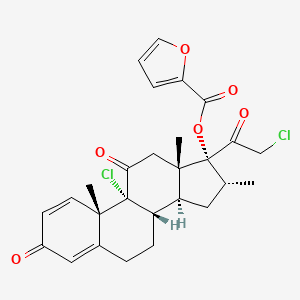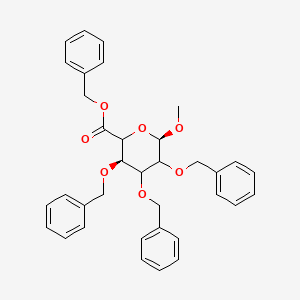
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloroethyl group, two methoxy groups, and a benzeneethanamine backbone. It is commonly used in various chemical reactions and has significant implications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with N-methyl-2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, amines, and alcohols. These derivatives have their own unique properties and applications.
Scientific Research Applications
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride involves its interaction with specific molecular targets in cells. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts and cross-links. This results in the disruption of DNA replication and transcription, ultimately causing cell death. The compound’s ability to alkylate DNA makes it a potent anticancer agent.
Comparison with Similar Compounds
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride can be compared to other similar compounds, such as:
Carmustine (BCNU): Another chloroethyl-containing compound used in cancer treatment.
Lomustine (CCNU): Similar in structure and function, also used as an anticancer agent.
Fotemustine: A newer drug in the same category, under clinical trials for its anticancer properties.
Uniqueness
What sets N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its dual methoxy groups and chloroethyl moiety make it particularly effective in forming DNA adducts and cross-links, enhancing its therapeutic potential.
Properties
Molecular Formula |
C35H36O7 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
benzyl (3R,6R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C35H36O7/c1-37-35-33(40-24-28-18-10-4-11-19-28)31(39-23-27-16-8-3-9-17-27)30(38-22-26-14-6-2-7-15-26)32(42-35)34(36)41-25-29-20-12-5-13-21-29/h2-21,30-33,35H,22-25H2,1H3/t30-,31?,32?,33?,35-/m1/s1 |
InChI Key |
ZSBAMJXOTVTRDC-YTXSTRMYSA-N |
Isomeric SMILES |
CO[C@H]1C(C([C@H](C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


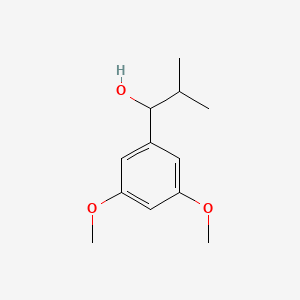
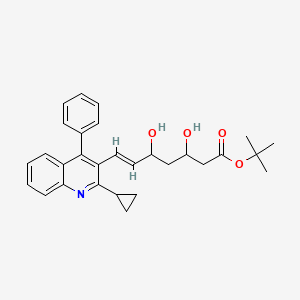

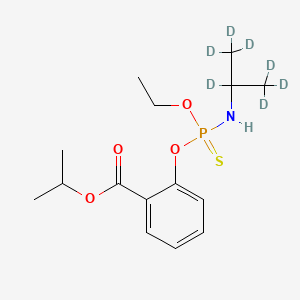
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
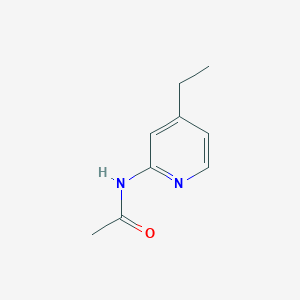
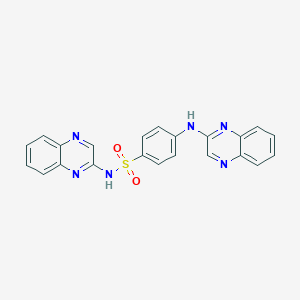
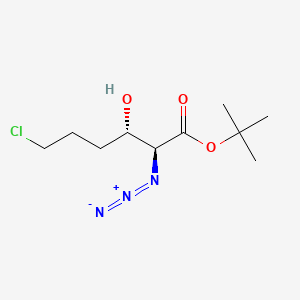
![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
